Enhanced Second-Order Nonlinear Optical (NLO) Activity Compared to Stilbene Analog
The second harmonic generation (SHG) efficiency, a key metric for nonlinear optical materials, is significantly higher for 4,4'-(Ethyne-1,2-diyl)dibenzonitrile compared to its structural analog, 4,4'-dicyanostilbene. The ethyne-bridged compound exhibits SHG activity approximately 2.2 times that of urea, while the ethene-bridged analog (4,4'-dicyanostilbene) shows no measurable SHG activity [1]. This quantifiable difference is attributed to the rigid, linear π-conjugation of the ethyne linker, which facilitates better charge transfer in the solid state [1].
| Evidence Dimension | Second Harmonic Generation (SHG) Efficiency |
|---|---|
| Target Compound Data | 2.2 × urea |
| Comparator Or Baseline | 4,4'-Dicyanostilbene (ethene analog): SHG inactive (0 × urea) |
| Quantified Difference | Target compound is SHG active, while the ethene analog is completely inactive. |
| Conditions | Kurtz powder method; fundamental wavelength 1064 nm; room temperature |
Why This Matters
For procurement in nonlinear optical device development, the ethyne linker is non-negotiable; substituting the cheaper, more flexible stilbene analog results in a complete loss of the desired NLO function.
- [1] Kondo, K.; Fujitani, T.; Ohnishi, N. Synthesis and non-linear properties of disubstituted diphenylacetylene and related compounds. Journal of Materials Chemistry, 1997, 7, 429-433. View Source
